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molecular formula C10H9BrFNO B7975660 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No. B7975660
M. Wt: 258.09 g/mol
InChI Key: LKWYSHBBTDYIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376436B2

Procedure details

60% Sodium hydride in oil dispersion (1.2 g, 29.88 mmol) was added portionwise over 5 mins to an ice-cooled, stirred solution of N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide (which may be prepared as described in Description 57) (8 g, 27.16 mmol) in dry THF (150 mL) under N2. After cooling for a further 5 mins the cooling bath was removed and the mixture stirred at ambient temp for 2 hours. The reaction mixture was then treated with AcOH (1 ml) by dropwise addition. The mixture was evaporated and the residue partitioned between DCM (150 ml) and water (150 ml). The latter was re-extracted with DCM (50 ml) and the combined organic extracts dried (MgSO4) and evaporated to a white solid. The solid was dissolved in refluxing Et2O (65 ml) and the solution diluted with iso-hexane (240 ml) and left to stand for 1 hour. The crystalline solid was filtered and dried. The filtrate was concentrated to approx 50 ml volume and a 2nd crop of crystals was collected and dried. The combined mass gave N-(3-bromo-4-fluoro-phenyl)pyrrolidin-2-one (D58) (6.03 g);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([NH:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15]Cl)[CH:7]=[CH:8][C:9]=1[F:10]>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:17])[CH:7]=[CH:8][C:9]=1[F:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)NC(CCCCl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temp for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
After cooling for a further 5 mins the cooling bath
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated with AcOH (1 ml) by dropwise addition
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (150 ml) and water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The latter was re-extracted with DCM (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing Et2O (65 ml)
ADDITION
Type
ADDITION
Details
the solution diluted with iso-hexane (240 ml)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystalline solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to approx 50 ml volume
CUSTOM
Type
CUSTOM
Details
a 2nd crop of crystals was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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